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Compound of Interest

Compound Name: 1-Butoxyethane-1-peroxol

Cat. No.: B15449997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic data for 1-
Butoxyethane-1-peroxol against experimentally obtained data for structurally related ethers

and peroxides. Due to the limited availability of direct experimental spectra for 1-
Butoxyethane-1-peroxol, this document serves as a predictive guide based on established

spectroscopic principles and data from analogous compounds. All quantitative data is

summarized in tables for straightforward comparison, and detailed experimental protocols for

acquiring such data are provided.

Predicted and Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, key IR

absorption bands, and mass spectrometry fragmentation patterns for 1-Butoxyethane-1-
peroxol. These predictions are juxtaposed with experimental data from analogous compounds:

Butyl Ethyl Ether (an ether analog), and tert-Butyl Hydroperoxide and Di-tert-butyl Peroxide

(peroxide analogs).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15449997?utm_src=pdf-interest
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/product/b15449997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15449997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound -O-CH- -O-O-H -CH₂-O- -CH₂- -CH₃

1-

Butoxyethane

-1-peroxol

(Predicted)

~4.8-5.0 (q)
~8.0-9.0 (s,

broad)
~3.4-3.6 (t)

~1.5-1.7 (m),

~1.3-1.5 (m)

~0.9 (t), ~1.2

(d)

Butyl Ethyl

Ether[1][2]
- - 3.27-3.29 (t)

1.52 (m),

1.36 (m)

0.87 (t), 1.11

(t)

tert-Butyl

Hydroperoxid

e[3][4]

- (variable) - - 1.22 (s)

Di-tert-butyl

Peroxide[5][6]
- - - - 1.20 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C-O-O -O-CH₂- -CH₂- -CH₃

1-Butoxyethane-

1-peroxol

(Predicted)

~105-110 ~68-72 ~30-32, ~18-20 ~13-15, ~20-22

Butyl Ethyl

Ether[1]
- 70.1, 66.0 32.1, 19.4 15.0, 13.5

tert-Butyl

Hydroperoxide[7]

[8][9]

~78-80 - - ~26-27

Di-tert-butyl

Peroxide
~79-80 - - ~26-27

Table 3: Infrared (IR) Spectroscopy Data (in cm⁻¹)
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Compound O-H Stretch C-H Stretch C-O Stretch O-O Stretch

1-Butoxyethane-

1-peroxol

(Predicted)

3200-3600

(broad)
2850-3000 1050-1150 800-900 (weak)

Butyl Ethyl

Ether[10]
- 2850-3000 ~1120 -

tert-Butyl

Hydroperoxide[1

1]

3300-3500

(broad)
2850-3000 ~1190 (not prominent)

Di-tert-butyl

Peroxide[12]
- 2850-3000 ~1190 (not prominent)

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound Molecular Ion (M+) Key Fragments

1-Butoxyethane-1-peroxol

(Predicted)
134 (likely weak or absent)

117 (M-OH), 101 (M-OOH), 87,

75, 59, 57, 45, 43, 29

Butyl Ethyl Ether[13][14] 102 (weak) 59, 45, 29

tert-Butyl Hydroperoxide[11]

[15][16][17]
90 (weak) 75, 73, 59, 57, 43, 41

Di-tert-butyl Peroxide 146 (absent) 73, 57, 43, 41

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent should be based on the analyte's solubility and the desired chemical shift window.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve

an adequate signal-to-noise ratio (typically 8-16 scans).

Use a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform to obtain the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of ¹³C.

Use a standard pulse sequence (e.g., zgpg30) with a wider spectral width than for ¹H

NMR.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample-containing salt plates in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method. For volatile compounds like ethers and peroxides, direct infusion or injection into a

Gas Chromatography (GC-MS) system is common.

Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak (if present) provides the molecular weight of the compound,

while the fragmentation pattern offers structural information.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

predicted fragmentation pathway of 1-Butoxyethane-1-peroxol.
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Caption: Workflow for Spectroscopic Analysis of 1-Butoxyethane-1-peroxol.
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Caption: Predicted Mass Spectrometry Fragmentation of 1-Butoxyethane-1-peroxol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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